Vanadium(II) bromide

Antiferromagnetism Frustrated magnetism 2D materials

Secure your supply of Vanadium(II) bromide for advanced materials research. This compound is a distinguished S=3/2 triangular lattice antiferromagnet with a Néel temperature of 29.5 K, making it a benchmark for quantum spin liquid studies. For energy storage developers, computational models predict a low Li-ion diffusion barrier of 0.18 eV and a theoretical capacity of 298 mAh/g. Its lower melting point (827 °C) compared to VCl₂ simplifies single-crystal growth for neutron scattering. Ensure your research precision with this application-specific vanadium dihalide.

Molecular Formula VBr2
Br2V
Molecular Weight 210.75 g/mol
CAS No. 14890-41-6
Cat. No. B077946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium(II) bromide
CAS14890-41-6
Molecular FormulaVBr2
Br2V
Molecular Weight210.75 g/mol
Structural Identifiers
SMILES[V+2].[Br-].[Br-]
InChIInChI=1S/2BrH.V/h2*1H;/q;;+2/p-2
InChIKeyWSJLOGNSKRVGAD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium(II) Bromide (VBr₂, CAS 14890-41-6) Procurement and Differentiation Guide


Vanadium(II) bromide (VBr₂) is an inorganic compound belonging to the vanadium dihalide class, characterized by a hexagonal crystal structure of the CdI₂ type with octahedral V(II) centers [1]. It appears as a pale orange-brown to light-brown crystalline solid [2] and exhibits notable properties including a density of 4.58 g/cm³ [1] and a sublimation temperature of 800 °C [3]. As a layered two-dimensional material, VBr₂ is of significant research interest for its frustrated triangular antiferromagnetic behavior [4] and potential applications in spintronics and energy storage [5].

Why Vanadium(II) Bromide Cannot Be Substituted with Generic Vanadium Halides in Specialized Applications


Vanadium dihalides (VX₂, X = Cl, Br, I) exhibit fundamentally distinct magnetic ordering temperatures, crystal field parameters, and electronic structures that preclude simple interchange [1]. While VCl₂, VBr₂, and VI₂ share the same CdI₂ layered structure, the substitution of the halide anion alters the V–X bond length, lattice constants, and superexchange pathways, resulting in quantifiable differences in Néel temperatures (TN) spanning 36.0 K to 16.3 K across the series [2]. Furthermore, VBr₂ provides a specific magnetic exchange coupling (J/k) intermediate between the chloride and iodide analogs, enabling precise tuning of the frustration parameter in triangular lattice antiferromagnets [3]. In electrochemical applications, computational studies indicate that VBr₂ and VCl₂ exhibit distinct Li-ion adsorption energies and diffusion barriers, directly impacting anode performance in lithium-ion batteries [4]. Consequently, substituting VBr₂ with VCl₂ or VI₂ without rigorous experimental validation introduces uncontrolled variability in magnetic phase transitions, redox behavior, and device performance metrics.

Quantitative Differentiation Evidence for Vanadium(II) Bromide (VBr₂) Versus Comparator Compounds


Magnetic Ordering Temperature (Néel Temperature) of VBr₂ Compared to VCl₂ and VI₂

VBr₂ exhibits a magnetic ordering (Néel) temperature of 29.5 K, which is intermediate between VCl₂ (36.0 K) and VI₂ (16.3 K), as determined by neutron powder diffraction [1]. This 6.5 K lower TN relative to VCl₂ and 13.2 K higher TN relative to VI₂ reflects the halide-dependent superexchange strength and provides a distinct operational window for studying frustrated triangular lattice antiferromagnetism [2].

Antiferromagnetism Frustrated magnetism 2D materials

Heat Capacity λ-Peak Transition Temperature of VBr₂ Versus VCl₂ and VI₂

Heat capacity measurements reveal a distinct λ-type peak at 28.8 ± 0.4 K for VBr₂, corresponding to its antiferromagnetic ordering transition [1]. This value is 6.6 K lower than the 35.4 ± 0.5 K peak observed for VCl₂ and 14.1 K higher than the 14.7 ± 0.06 K peak for VI₂ [1]. The entropy change consumed during the ordering process is small for all three compounds, indicating significant spin frustration, but the absolute transition temperature is halide-specific [2].

Thermodynamics Phase transitions Magnetic ordering

Melting Point Differentiation of VBr₂ Relative to VCl₂ and VI₂

VBr₂ melts at 827 °C (1,100 K), which is 200 °C lower than VCl₂ (1,027 °C) and significantly higher than VI₂ (no stable melting reported under standard conditions due to decomposition) [1]. This melting point difference arises from the larger ionic radius of Br⁻ compared to Cl⁻, which reduces lattice energy in VBr₂ relative to VCl₂ [2]. The 827 °C melting point of VBr₂ enables melt-growth techniques such as Bridgman or Czochralski methods at temperatures more compatible with standard quartz ampoule setups, whereas VCl₂ requires higher-temperature furnace systems [3].

Thermal stability Crystal growth Ionic bonding

Magnetic Exchange Coupling (J/k) of VBr₂ Determined by Neutron Scattering

Inelastic neutron scattering measurements on VBr₂ single crystals yield an intralayer magnetic exchange coupling J/k value of approximately 22 K, with interlayer coupling J'/k ≈ 0.1 K, consistent with a highly two-dimensional Heisenberg triangular lattice antiferromagnet [1]. Preliminary measurements on VCl₂ give a comparable J/k of 22 K, but the halide-dependent lattice parameters (a = 3.678 Å for VBr₂ versus a = 3.57 Å for VCl₂) modulate the superexchange pathways, affecting the frustration parameter f = |θCW|/TN [2]. The J/k value of VBr₂ places it in a regime where quantum fluctuations are expected to significantly influence the ground state, distinguishing it from less frustrated analogs [3].

Spin dynamics Neutron scattering Superexchange

Electrochemical Performance of VBr₂ as Lithium-Ion Battery Anode Compared to VCl₂

First-principles density functional theory (DFT) calculations comparing two-dimensional VCl₂ and VBr₂ as anode materials for lithium-ion batteries reveal that VBr₂ exhibits a lower Li-ion diffusion barrier and distinct adsorption energetics [1]. Specifically, the calculated diffusion barrier for Li on VBr₂ is 0.18 eV, compared to 0.22 eV for VCl₂, indicating faster ionic transport [2]. Additionally, the theoretical specific capacity of VBr₂ is predicted to be 298 mAh/g, based on the intercalation of two Li ions per formula unit [1]. These computational differences arise from the larger interlayer spacing in VBr₂ (c = 6.12 Å) compared to VCl₂ (c = 5.84 Å), which facilitates Li-ion intercalation kinetics [3].

Energy storage Lithium-ion batteries DFT calculations

Optimal Research and Industrial Application Scenarios for Vanadium(II) Bromide (VBr₂)


Fundamental Studies of Frustrated Triangular Lattice Antiferromagnetism

VBr₂ serves as an ideal model system for investigating quantum spin liquid behavior and magnetic frustration in S=3/2 two-dimensional triangular lattices. Its Néel temperature of 29.5 K [1] and heat capacity λ-peak at 28.8 K [2] provide an experimentally convenient temperature window accessible with standard liquid helium cryostats. The well-characterized intralayer exchange coupling J/k ≈ 22 K [3] enables direct comparison with theoretical models, making VBr₂ a benchmark material for validating computational predictions in frustrated magnetism research.

Single-Crystal Growth for Neutron Scattering and Spectroscopic Investigations

The 827 °C melting point of VBr₂, which is 200 °C lower than VCl₂ [1], facilitates single-crystal growth via melt techniques using standard quartz ampoule furnaces. This lower thermal requirement reduces equipment costs and technical barriers for laboratories synthesizing high-quality specimens for neutron diffraction [2], inelastic neutron scattering [3], and optical spectroscopy studies [4] of layered magnetic materials.

Two-Dimensional Material Anode Development for Lithium-Ion Batteries

Computational studies indicate that two-dimensional VBr₂ exhibits a lower Li-ion diffusion barrier (0.18 eV) compared to VCl₂ (0.22 eV) [1], suggesting enhanced rate capability as an anode material. Its theoretical capacity of 298 mAh/g [2] and larger interlayer spacing (c = 6.12 Å) [3] position VBr₂ as a candidate for next-generation battery electrodes requiring fast ion transport kinetics. Researchers developing 2D transition metal dihalide anodes should prioritize VBr₂ for experimental validation based on these computational predictions.

Precursor for Vanadium(II) Coordination Complexes and Organometallic Synthesis

VBr₂ serves as a reactive precursor for synthesizing vanadium(II) coordination compounds and organometallic complexes. The compound can be used to prepare VBr₂ adducts with acetonitrile [1] and serves as a starting material for cyclothiazeno vanadium complexes such as VBr₂(N₃S₂) [2]. Its well-defined octahedral V(II) centers in the CdI₂ structure [3] provide a predictable coordination environment for ligand substitution reactions in non-aqueous solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanadium(II) bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.